

Theoretical Framework: Identifying and Characterizing the Ionizable Centers

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Compound of Interest

Compound Name: *1-(1-methyl-1H-pyrazol-4-yl)piperazine*
CAS No.: 1174207-79-4
Cat. No.: B1426384

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The structure of **1-(1-methyl-1H-pyrazol-4-yl)piperazine** incorporates two distinct heterocyclic systems: a piperazine ring and a 1-methyl-pyrazole ring. This combination results in three potential sites for protonation: the two nitrogen atoms of the piperazine moiety and the N2 nitrogen of the pyrazole ring. The basicity of each site is governed by the electronic environment and the influence of the adjacent ring systems.

1.1. Basicity of the Parent Heterocycles

To estimate the pKa values of the target molecule, we must first consider the fundamental properties of its constituent parts.

- Piperazine: As a cyclic diamine, piperazine is a diprotic base with two distinct pKa values. The first protonation occurs at one of the secondary amines, with a pKa value (pKa₁) typically around 9.73.^{[1][2][3][4]} The second protonation is significantly less favorable due to electrostatic repulsion from the first positive charge, resulting in a much lower pKa value (pKa₂) of approximately 5.35.^{[1][2][4]}

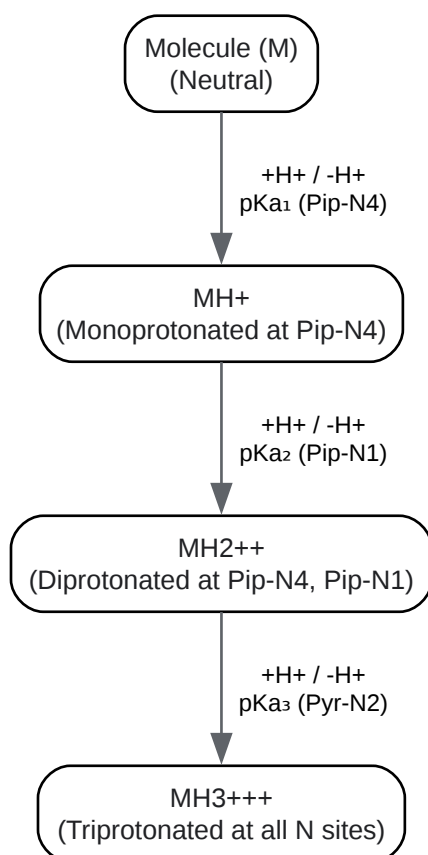
- 1-Methylpyrazole: Pyrazoles are generally weak bases. The lone pair of electrons on the N2 nitrogen (the "pyridine-like" nitrogen) is available for protonation.[5] However, the proximity of the two nitrogen atoms results in a less basic character compared to similar heterocycles like imidazole.[5][6] The predicted pKa for the conjugate acid of 1-methylpyrazole is approximately 2.25, indicating it is a very weak base.[7][8]

1.2. Substituent Effects on Basicity

In **1-(1-methyl-1H-pyrazol-4-yl)piperazine**, the substitution pattern significantly modulates the basicity of each nitrogen atom relative to its parent heterocycle.

- Piperazine N4 (Secondary Amine): This nitrogen is expected to be the most basic center in the molecule. It is a secondary amine, which is generally more basic than a primary amine. Its basicity is anticipated to be slightly lower than that of unsubstituted piperazine (pKa ~9.73) due to the electron-withdrawing inductive effect of the pyrazolylmethyl group attached to the N1 nitrogen.
- Piperazine N1 (Tertiary Amine): This nitrogen is directly bonded to the pyrazolylmethyl substituent. The pyrazole ring is an electron-withdrawing group, which will substantially decrease the electron density on this nitrogen, making it significantly less basic than the N4 nitrogen. The reduction in basicity upon N-alkylation and N-arylation of piperazine is a well-documented phenomenon.[9]
- Pyrazole N2 (Pyridine-like Amine): This nitrogen remains the least basic site. Its inherent weak basicity is unlikely to be significantly altered by the piperazylmethyl substituent at the C4 position of the pyrazole ring. Protonation at this site will only occur under strongly acidic conditions.

The protonation equilibria can be visualized as a stepwise process, with the most basic site (N4 of piperazine) being protonated first, followed by the N1 of piperazine, and finally the N2 of the pyrazole ring at very low pH.



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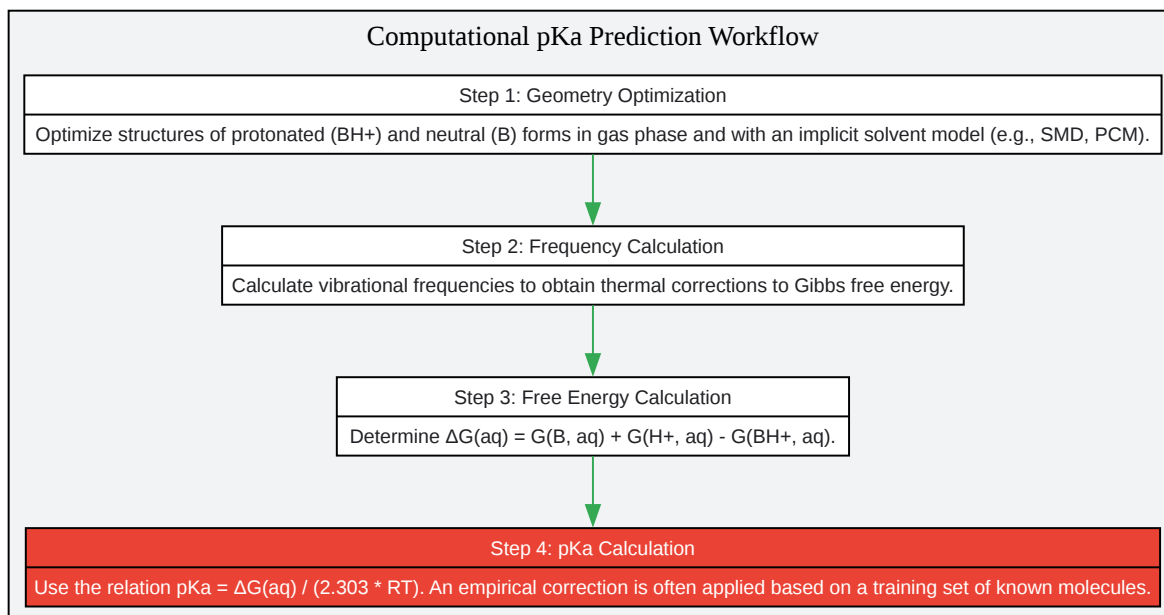
Caption: Protonation equilibria for **1-(1-methyl-1H-pyrazol-4-yl)piperazine**.

Computational Prediction of pKa Values

In the absence of direct experimental data, computational methods provide a powerful tool for estimating pKa values. Quantitative Structure-Property Relationship (QSPR) models and quantum chemical calculations are common approaches.^[10] A robust quantum chemistry workflow can yield accurate predictions, especially when benchmarked against related compounds.^{[11][12]}

2.1. Computational Workflow

The prediction of pKa values from first principles involves calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This is typically achieved using a thermodynamic cycle.



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Caption: A typical workflow for pKa prediction using quantum chemical methods.

2.2. Predicted pKa Values

Based on the theoretical principles discussed and data from analogous structures, the following pKa values are predicted for **1-(1-methyl-1H-pyrazol-4-yl)piperazine**.

Ionizable Center	Predicted pKa	Rationale
Piperazine N4	-8.8 ± 0.5	Most basic site. Slightly reduced from piperazine (-9.7) due to the electron-withdrawing substituent at N1.
Piperazine N1	-4.5 ± 0.7	Significantly reduced basicity due to direct attachment to the electron-withdrawing pyrazolylmethyl group.
Pyrazole N2	-2.0 ± 0.5	Inherently weak base, consistent with the pKa of 1-methylpyrazole (-2.25). ^{[7][8]}

Experimental Determination of pKa Values

Experimental measurement remains the gold standard for determining pKa values.

Potentiometric titration is a highly reliable and widely used method for this purpose.^{[1][13]}

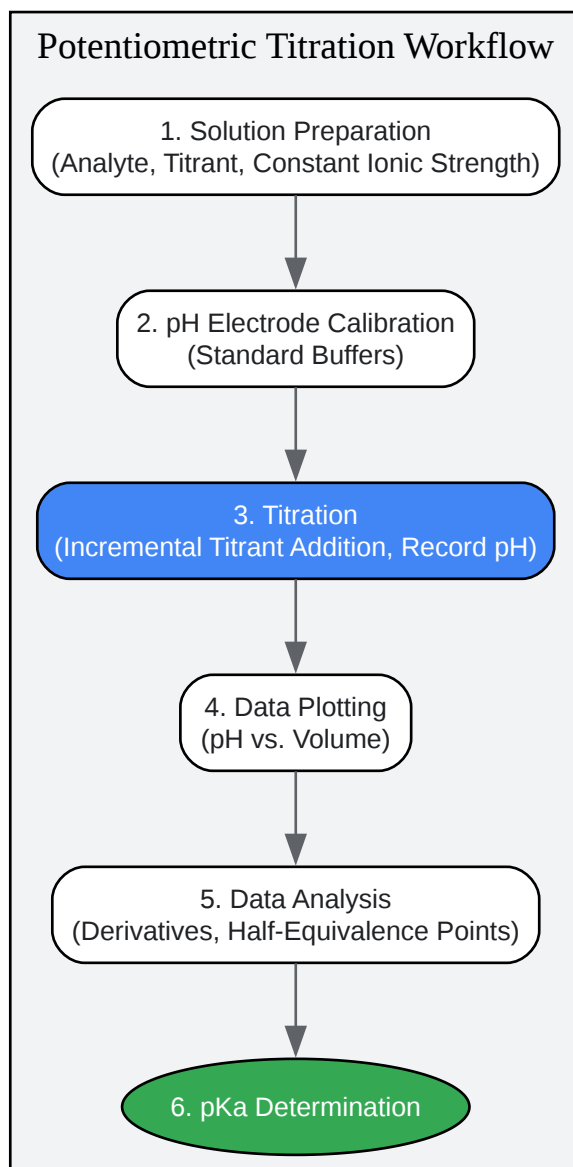
3.1. Detailed Protocol: Potentiometric Titration

This protocol outlines the steps for determining the pKa values of **1-(1-methyl-1H-pyrazol-4-yl)piperazine** hydrochloride salt.

- Materials and Reagents:
 - **1-(1-methyl-1H-pyrazol-4-yl)piperazine** (as hydrochloride salt)
 - Standardized 0.1 M Hydrochloric Acid (HCl) solution
 - Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
 - High-purity water (degassed)
 - Potassium Chloride (KCl) for maintaining ionic strength
 - Calibrated pH meter and combination glass electrode

- Autotitrator or manual burette
- Stir plate and stir bar
- Preparation:
 - Accurately weigh approximately 0.1 mmol of the compound and dissolve it in 50 mL of degassed water containing a known concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.
 - Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired temperature (e.g., 25 °C).
- Titration Procedure:
 - Place the beaker with the analyte solution on the stir plate and immerse the pH electrode and the titrant delivery tube.
 - If starting with the hydrochloride salt, titrate the solution with the standardized NaOH solution. If starting with the free base, titrate with standardized HCl.
 - Add the titrant in small, precise increments (e.g., 0.05 mL).
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration well past the final equivalence point.
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added.
 - Determine the equivalence points by analyzing the first or second derivative of the titration curve.
 - The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, pKa₁ is the pH at the 1.5 equivalent point, and pKa₂ is the pH at the 0.5 equivalent point when titrating the salt form with a base.

- Alternatively, use specialized software (e.g., Hyperquad) for a more rigorous calculation from the entire dataset.



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Caption: Experimental workflow for pKa determination via potentiometric titration.

Discussion and Implications for Drug Development

The pKa values of **1-(1-methyl-1H-pyrazol-4-yl)piperazine** are critical for predicting its behavior in a physiological context (pH ~7.4).

- **Dominant Species at Physiological pH:** With an estimated primary pKa (pK_{a1}) of ~ 8.8 , the N4 nitrogen of the piperazine ring will be predominantly protonated at pH 7.4. The Henderson-Hasselbalch equation predicts that over 95% of the molecules will carry a positive charge at this site.
- **Solubility:** The charged, protonated form of the molecule will exhibit significantly higher aqueous solubility compared to the neutral form. This is a crucial factor for drug formulation and bioavailability.
- **Membrane Permeability:** The high degree of ionization at physiological pH will reduce the molecule's passive diffusion across biological membranes (e.g., the gut wall, blood-brain barrier). The distribution of a drug (LogD) is pH-dependent, and for a basic compound, LogD will be significantly lower than LogP at pH 7.4.
- **Target Binding:** If the target protein or receptor has a binding pocket containing acidic residues (e.g., aspartate, glutamate), the positively charged piperazine moiety can form strong ionic interactions or hydrogen bonds, which can be critical for binding affinity and selectivity.^[14]

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)piperazine possesses three ionizable centers, with the N4-nitrogen of the piperazine ring being the most basic (estimated $pK_{a1} \sim 8.8$), followed by the N1-nitrogen of the piperazine (estimated $pK_{a2} \sim 4.5$), and the very weakly basic N2-nitrogen of the pyrazole ring (estimated $pK_{a3} \sim 2.0$). These values dictate that the molecule will exist primarily as a monocation at physiological pH. This comprehensive understanding of its acid-base properties, derived from theoretical analysis and supported by clear protocols for experimental validation, is essential for scientists and researchers to effectively design, formulate, and develop new therapeutic agents based on this scaffold.

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